molecular formula C10H11BrN2O2 B1449549 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol CAS No. 1695190-32-9

1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol

Cat. No.: B1449549
CAS No.: 1695190-32-9
M. Wt: 271.11 g/mol
InChI Key: GPSDMTPNANMLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring attached to a bromopyridine moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol typically involves the coupling of 6-bromopyridine-2-carboxylic acid with pyrrolidin-3-ol. This can be achieved through a series of steps including esterification, reduction, and cyclization. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the bromopyridine moiety.

    6-Bromopyridine-2-carboxylic acid: Lacks the pyrrolidine ring but shares the bromopyridine structure.

    Pyrrolidin-3-ol: Contains the pyrrolidine ring but lacks the bromopyridine moiety.

Uniqueness: 1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol is unique due to the combination of the bromopyridine and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(6-bromopyridin-2-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-3-1-2-8(12-9)10(15)13-5-4-7(14)6-13/h1-3,7,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSDMTPNANMLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-(6-Bromopyridine-2-carbonyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.